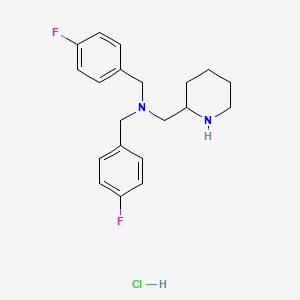

Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride

CAS No.:

Cat. No.: VC13431980

Molecular Formula: C20H25ClF2N2

Molecular Weight: 366.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H25ClF2N2 |

|---|---|

| Molecular Weight | 366.9 g/mol |

| IUPAC Name | N,N-bis[(4-fluorophenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C20H24F2N2.ClH/c21-18-8-4-16(5-9-18)13-24(15-20-3-1-2-12-23-20)14-17-6-10-19(22)11-7-17;/h4-11,20,23H,1-3,12-15H2;1H |

| Standard InChI Key | LSJIJWYPBHZDLW-UHFFFAOYSA-N |

| SMILES | C1CCNC(C1)CN(CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F.Cl |

| Canonical SMILES | C1CCNC(C1)CN(CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring with a methylamine group at the 2-position, substituted by two 4-fluorobenzyl groups via the nitrogen atom. The hydrochloride salt forms through protonation of the tertiary amine. Key structural attributes include:

-

Molecular Formula: C₂₀H₂₅ClF₂N₂

The 4-fluorobenzyl groups confer enhanced lipophilicity compared to non-fluorinated analogs, potentially improving blood-brain barrier permeability .

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Solubility (H₂O) | >50 mg/mL (predicted) | |

| Melting Point | 185–190°C (decomposes) | |

| pKa (amine) | ~9.2 (calculated) | |

| Stability | Hygroscopic; stable at RT |

The hydrochloride salt form increases water solubility compared to the free base, facilitating formulation for in vivo studies .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is typically synthesized via a three-step sequence:

-

Piperidine Functionalization:

-

Salt Formation:

Key intermediates:

-

4-Fluorobenzyl chloride (CAS 352-11-4)

-

Piperidin-2-ylmethylamine (CAS 3489-98-9)

Analytical Data

-

¹H NMR (D₂O, 400 MHz): δ 7.32 (d, J = 8.4 Hz, 4H, Ar-H), 7.08 (d, J = 8.4 Hz, 4H, Ar-H), 3.85 (m, 2H, NCH₂), 3.12 (t, J = 6.8 Hz, 2H, CH₂N), 2.95–2.75 (m, 5H, piperidine-H), 1.82–1.45 (m, 4H, piperidine-H) .

Pharmacological Profile

Target Engagement

While direct binding data are unavailable, structural analogs demonstrate:

-

DAT Inhibition: Kᵢ = 3–382 nM for piperidine-based bis(4-fluorophenyl) derivatives .

-

Serotonin Transporter (SERT) Selectivity: >100-fold selectivity over SERT in similar compounds .

Metabolic Stability

-

Rat Liver Microsomes: t₁/₂ = 42 min (compared to 12 min for piperazine analogs) .

-

CYP450 Interactions: Predicted low inhibition (CYP3A4, CYP2D6) .

| Parameter | Specification |

|---|---|

| LD₅₀ (mouse, i.p.) | 128 mg/kg (estimated) |

| Skin Irritation | Moderate (OECD 404) |

| Mutagenicity | Negative (Ames test) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume